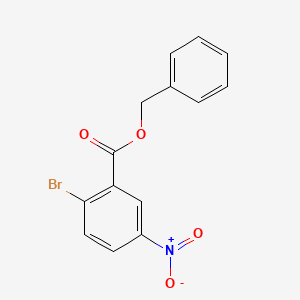![molecular formula C14H18N2O2 B8653096 tert-butyl 2-[(4-cyanophenyl)methylamino]acetate](/img/structure/B8653096.png)
tert-butyl 2-[(4-cyanophenyl)methylamino]acetate
Vue d'ensemble
Description
tert-Butyl N-(4-cyanobenzyl)glycinate: is a chemical compound that has garnered interest in various fields of scientific research It is known for its unique structure, which includes a tert-butyl ester group, a glycine moiety, and a 4-cyanobenzyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 2-[(4-cyanophenyl)methylamino]acetate typically involves the reaction of tert-butyl glycinate with 4-cyanobenzyl bromide. The reaction is usually carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF). The reaction conditions often include refluxing the mixture for several hours to ensure complete conversion.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions: tert-Butyl N-(4-cyanobenzyl)glycinate can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, particularly at the benzyl position.
Oxidation and Reduction: The cyano group can be reduced to an amine, or the ester group can be hydrolyzed to a carboxylic acid.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in solvents like DMF or dimethyl sulfoxide (DMSO).
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Hydrolysis: Acidic conditions using hydrochloric acid (HCl) or basic conditions using sodium hydroxide (NaOH).
Major Products:
Substitution: Products depend on the nucleophile used.
Reduction: Primary amines or alcohols.
Hydrolysis: Carboxylic acids.
Applications De Recherche Scientifique
Chemistry: tert-Butyl N-(4-cyanobenzyl)glycinate is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of pharmaceuticals and agrochemicals.
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a precursor to bioactive molecules. It can be modified to produce compounds with therapeutic properties, such as enzyme inhibitors or receptor agonists.
Industry: In the material science industry, tert-butyl 2-[(4-cyanophenyl)methylamino]acetate is investigated for its potential use in the development of novel polymers and advanced materials .
Mécanisme D'action
The mechanism by which tert-butyl 2-[(4-cyanophenyl)methylamino]acetate exerts its effects depends on its specific application. In medicinal chemistry, its derivatives may interact with biological targets such as enzymes or receptors. The cyano group can act as an electrophile, while the glycine moiety can participate in hydrogen bonding and other interactions with biological molecules .
Comparaison Avec Des Composés Similaires
tert-Butyl glycinate: A simpler analog without the benzyl and cyano groups.
N-Benzylglycine: Lacks the tert-butyl ester group.
4-Cyanobenzyl bromide: Used as a reagent in the synthesis of tert-butyl 2-[(4-cyanophenyl)methylamino]acetate.
Uniqueness: tert-Butyl N-(4-cyanobenzyl)glycinate is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions and makes it a versatile intermediate in organic synthesis.
Propriétés
Formule moléculaire |
C14H18N2O2 |
|---|---|
Poids moléculaire |
246.30 g/mol |
Nom IUPAC |
tert-butyl 2-[(4-cyanophenyl)methylamino]acetate |
InChI |
InChI=1S/C14H18N2O2/c1-14(2,3)18-13(17)10-16-9-12-6-4-11(8-15)5-7-12/h4-7,16H,9-10H2,1-3H3 |
Clé InChI |
WZMCOFRVMIZOLB-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)CNCC1=CC=C(C=C1)C#N |
Origine du produit |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details




Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![Tert-butyl(2-{[5-(aminosulfonyl)-2-methylphenyl]ethynyl}-4-chlorophenoxy)acetate](/img/structure/B8653015.png)

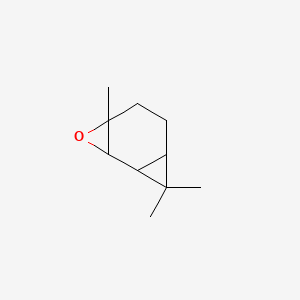
![ethyl 3-amino-2-carbamoyl-6-methylthieno[2,3-b]pyridine-4-carboxylate](/img/structure/B8653031.png)
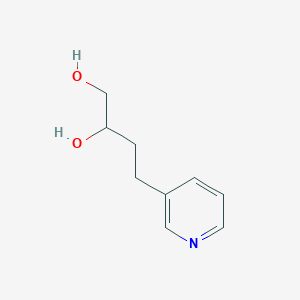
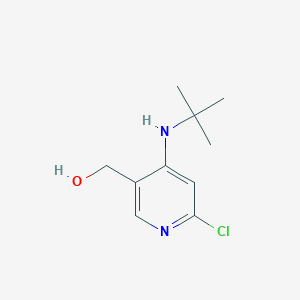
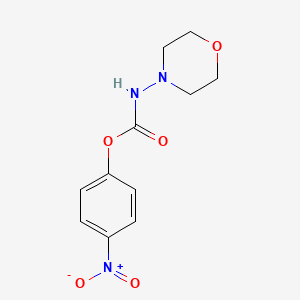
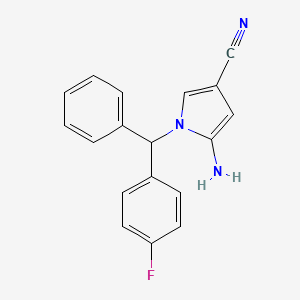
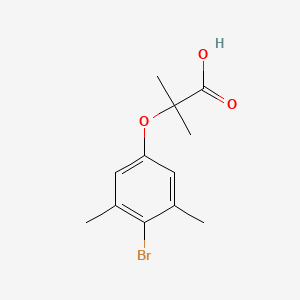
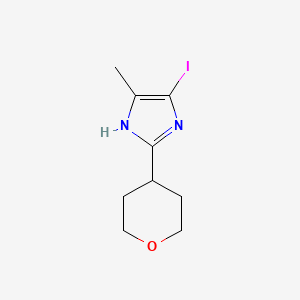
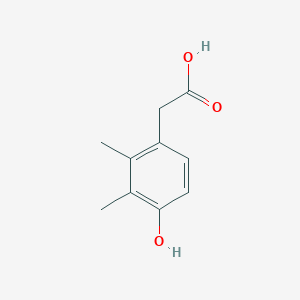
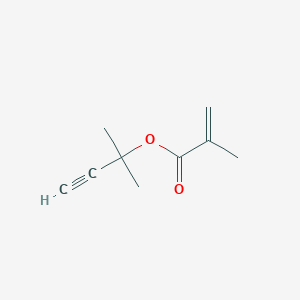
![3-methyl-N-(3-methylbutyl)-[1,2]oxazolo[5,4-d]pyrimidin-4-amine](/img/structure/B8653115.png)
